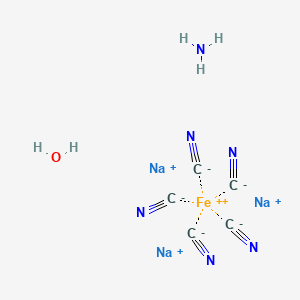
Pentacyanoammineferroate(ii) sodium salt hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a light yellow to amber to dark green powder or crystal that is soluble in water . This compound is known for its unique chemical properties and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of pentacyanoammineferroate(ii) sodium salt hydrate typically involves the reaction of sodium ferrocyanide with ammonia and sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization. The general reaction can be represented as follows:
Na4[Fe(CN)6]+NH3+NaOH→Na3[Fe(CN)5(NH3)]⋅xH2O+NaCN+H2O
The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The crystallization process is usually carried out at low temperatures to obtain high-purity crystals .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The product is typically purified through recrystallization and dried under controlled conditions to obtain the final hydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Pentacyanoammineferroate(ii) sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the ammonia ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Formation of ferricyanide complexes.
Reduction: Formation of ferrocyanide complexes.
Substitution: Formation of various substituted ferrocyanide complexes depending on the ligands used.
Aplicaciones Científicas De Investigación
Pentacyanoammineferroate(ii) sodium salt hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in coordination chemistry and as a precursor for the synthesis of other coordination compounds.
Biology: Employed in studies of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of pigments, dyes, and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of pentacyanoammineferroate(ii) sodium salt hydrate involves its ability to form stable coordination complexes with metal ions. The compound can interact with various molecular targets, including enzymes and proteins, through coordination bonds. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Sodium ferrocyanide: Na4[Fe(CN)6]
Potassium ferrocyanide: K4[Fe(CN)6]
Ammonium ferrocyanide: (NH4)4[Fe(CN)6]
Uniqueness
Pentacyanoammineferroate(ii) sodium salt hydrate is unique due to the presence of the ammonia ligand, which imparts distinct chemical properties and reactivity compared to other ferrocyanide compounds. The ammonia ligand can participate in hydrogen bonding and other interactions, making this compound particularly useful in specific applications .
Propiedades
Fórmula molecular |
C5H5FeN6Na3O |
|---|---|
Peso molecular |
289.95 g/mol |
Nombre IUPAC |
trisodium;azane;iron(2+);pentacyanide;hydrate |
InChI |
InChI=1S/5CN.Fe.H3N.3Na.H2O/c5*1-2;;;;;;/h;;;;;;1H3;;;;1H2/q5*-1;+2;;3*+1; |
Clave InChI |
PMWKEYGQPRLZKM-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.O.[Na+].[Na+].[Na+].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


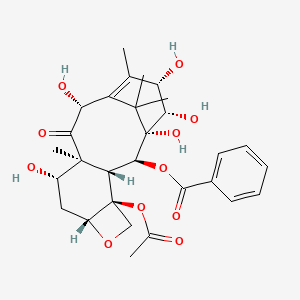
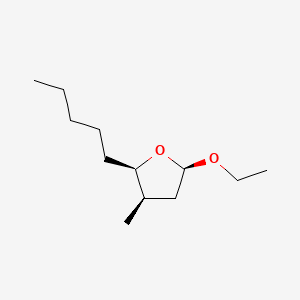
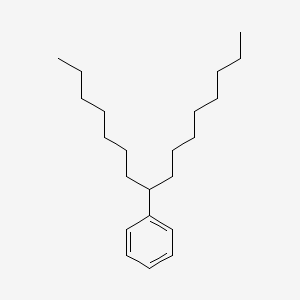

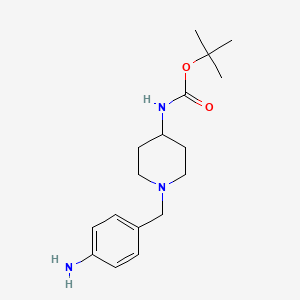
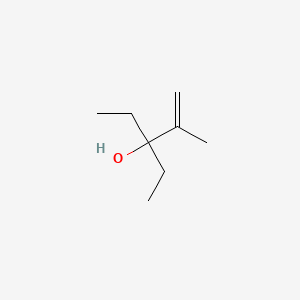
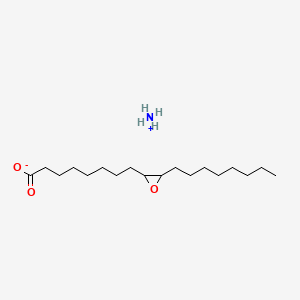
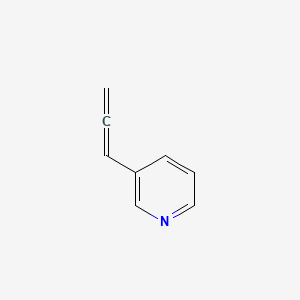

![3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one](/img/structure/B13818574.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B13818584.png)
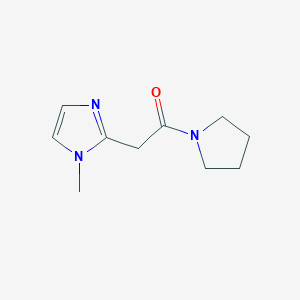
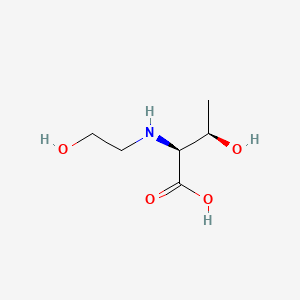
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
